2-(4-Bromophenyl)-3-(perfluorophenyl)-1-tosylaziridine
Description
2-(4-Bromophenyl)-3-(perfluorophenyl)-1-tosylaziridine is a trisubstituted aziridine featuring a bromophenyl group, a perfluorophenyl group, and a tosyl (p-toluenesulfonyl) protecting group. The aziridine core, a three-membered heterocyclic ring with one nitrogen atom, confers significant ring strain and reactivity, making it valuable in synthetic chemistry for ring-opening reactions or as a precursor to amines and other derivatives. The tosyl group stabilizes the nitrogen center and directs regioselectivity in reactions. This compound has been studied in catalytic systems, particularly in aqueous transition metal catalysis, where its stability and reactivity under physiological conditions are of interest .
Properties
CAS No. |
861437-18-5 |
|---|---|
Molecular Formula |
C21H13BrF5NO2S |
Molecular Weight |
518.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(4-methylphenyl)sulfonyl-3-(2,3,4,5,6-pentafluorophenyl)aziridine |
InChI |
InChI=1S/C21H13BrF5NO2S/c1-10-2-8-13(9-3-10)31(29,30)28-20(11-4-6-12(22)7-5-11)21(28)14-15(23)17(25)19(27)18(26)16(14)24/h2-9,20-21H,1H3 |
InChI Key |
VQDWVSNDEZWLTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(4-Bromophenyl)-3-(perfluorophenyl)-1-tosylaziridine
General Synthetic Strategy
The synthesis of 2-(4-bromophenyl)-3-(perfluorophenyl)-1-tosylaziridine typically involves the aziridination of alkenes or the cyclization of suitable precursors bearing the tosyl-protected nitrogen and the desired aryl substituents . The key step is the formation of the aziridine ring, often achieved via:
- Intramolecular cyclization of haloamine derivatives,
- Metal-catalyzed nitrene transfer to alkenes,
- Base-promoted cyclization of β-haloamines or β-halo sulfonamides.
The presence of the perfluorophenyl group requires careful choice of reagents and solvents to avoid side reactions due to its electron-withdrawing and sterically demanding nature.
Specific Reported Methodologies
Aziridination via Aryldiazonium Initiated Cyclization
A method reported in the literature involves the use of aryldiazonium salts to initiate ring formation on tosyl-protected amine precursors. For example, 2-phenyl-1-tosylaziridine derivatives have been synthesized by stirring the corresponding amine with para-substituted aryldiazonium tetrafluoroborate salts in dichloromethane under inert atmosphere at room temperature for 12-24 hours, followed by purification via flash chromatography.
In the case of 2-(4-bromophenyl)-3-(perfluorophenyl)-1-tosylaziridine, the perfluorophenyl substituent can be introduced either by starting from a perfluorophenyl-substituted alkene or by coupling reactions post-aziridine formation. The bromophenyl group is introduced via the corresponding 4-bromophenyl precursor.
Cyclization of N-Tosylated β-Haloamines
Another approach involves the synthesis of N-(4-bromophenyl)-tosylated β-haloamines bearing the perfluorophenyl substituent, followed by intramolecular cyclization under basic conditions to form the aziridine ring. This method requires:
- Preparation of the β-haloamine intermediate by nucleophilic substitution or halogenation,
- Treatment with a base such as potassium hydroxide or sodium hydride in an aprotic solvent like tetrahydrofuran or dichloromethane,
- Control of temperature to avoid decomposition or side reactions.
This approach is supported by the general protocols for aziridine synthesis from β-haloamines described in the literature.
Representative Reaction Conditions and Yields
The following table summarizes key reaction parameters and yields reported for the preparation of tosyl-protected aziridines with aryl substituents, including bromophenyl and perfluorophenyl groups where available:
Research Discoveries and Analytical Data
Catalytic Systems for Fluorinated Aziridines
- Transition metal complexes such as iron and manganese porphyrins with perfluorinated ligands ([Fe(F20TPPL)Cl], [Mn(F20TPPL)Cl]) have been employed to facilitate aziridination of perfluorophenyl-substituted alkenes, enhancing selectivity and yield.
- These catalysts are prepared by metalation of fluorinated porphyrin ligands and exhibit characteristic UV-Vis absorption bands (e.g., 412 nm, 558 nm for iron complex) and FTIR signatures (around 1780 cm⁻¹), confirming their structure.
Characterization of 2-(4-Bromophenyl)-3-(perfluorophenyl)-1-tosylaziridine
- The compound typically appears as a white solid after purification.
- ^1H NMR spectra show aromatic proton signals corresponding to the bromophenyl and tosyl groups, along with characteristic aziridine methine and methylene protons.
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the formula including bromine and multiple fluorines.
- Infrared spectroscopy shows sulfonyl (S=O) stretches near 1150-1350 cm⁻¹ and aziridine ring vibrations.
- Chromatographic purification is usually performed on silica gel using ethyl acetate/hexane mixtures.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Aryldiazonium salt initiated ring closure | Aryldiazonium tetrafluoroborate salts, tosyl aziridine precursors | Mild conditions, high yields | Requires careful handling of diazonium salts |
| β-Haloamine intramolecular cyclization | N-(4-bromophenyl)-tosyl β-haloamines, KOH or NaH | Straightforward, scalable | Moderate yields, possible side reactions |
| Metal-catalyzed nitrene transfer | Perfluorophenyl-substituted alkenes, tosyl azide, Fe/Mn porphyrin catalysts | High selectivity for fluorinated substrates | Catalyst preparation complexity |
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-(perfluorophenyl)-1-tosylaziridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the aziridine ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, THF), bases (sodium hydride, potassium carbonate)
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane)
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF)
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced aziridine derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-3-(perfluorophenyl)-1-tosylaziridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-(perfluorophenyl)-1-tosylaziridine involves its interaction with specific molecular targets and pathways. The compound’s aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromophenyl and perfluorophenyl groups contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 2-(4-Bromophenyl)-1-tosylaziridine (Br-2)
Br-2, lacking the perfluorophenyl group, serves as a direct structural analog. Key differences include:
- This contrasts with other aziridines, where hydrolysis to epoxides is common. The perfluorophenyl group in the target compound may further stabilize the ring against hydrolysis due to enhanced electron withdrawal .
- Synthetic Utility : Both compounds are synthesized via literature methods involving transition metal catalysts. However, the presence of the perfluorophenyl group in the target compound could alter substrate compatibility in catalytic reactions, as seen in gold-catalyzed systems .
Comparison with 1,3,4-Oxadiazole Derivatives
Compounds such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole () share the bromophenyl motif but differ in core structure.
- Biological Activity: Oxadiazoles exhibit anti-inflammatory activity (59.5–61.9% inhibition at 20 mg/kg), comparable to indomethacin.
- Synthetic Routes : Oxadiazoles are synthesized via cyclization of hydrazides, whereas the aziridine relies on transition metal-catalyzed ring formation or sulfonylation .
Comparison with Perfluorophenyl-Containing Thioureas
Thioureas like 1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea () share the perfluorophenyl group but differ in functional groups.
- Lipophilicity : The perfluorophenyl group increases logP values in both classes, enhancing membrane permeability. However, the aziridine’s strained ring may reduce stability in biological systems compared to thioureas .
- Applications : Thioureas are explored as catalysts or ligands, whereas the aziridine is primarily a synthetic intermediate .
Comparison with Chalcone-Derived Acetamides
Compounds like 2-(2-(3-(4-bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide () utilize bromophenyl groups in acryloyl frameworks.
- Synthetic Flexibility : Chalcone-derived compounds undergo diverse functionalization (e.g., chlorination, methoxylation), whereas the aziridine’s reactivity is dominated by ring-opening or transition metal interactions .
- Structural Complexity : The aziridine’s compact structure offers unique stereoelectronic constraints absent in linear chalcone derivatives .
Biological Activity
2-(4-Bromophenyl)-3-(perfluorophenyl)-1-tosylaziridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and synthetic methodologies. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and therapeutic implications.
The synthesis of aziridine compounds, including 2-(4-Bromophenyl)-3-(perfluorophenyl)-1-tosylaziridine, often involves aziridination reactions, which are critical for creating chiral centers in organic molecules. The compound can be synthesized using various methods, including:
- Aziridination of alkenes : This method allows for the introduction of aziridine rings into aromatic systems.
- Use of organocatalysts : Recent studies have highlighted the effectiveness of organocatalysts in facilitating the synthesis of aziridines with high enantioselectivity and yield .
Anticancer Properties
Research has suggested that aziridine derivatives exhibit promising anticancer properties. The presence of specific substituents on the aziridine ring can enhance these effects. For instance, compounds similar to 2-(4-Bromophenyl)-3-(perfluorophenyl)-1-tosylaziridine have shown:
- Inhibition of tumor growth : Studies indicate that aziridine derivatives can inhibit angiogenesis, a critical process in tumor development .
- Cytotoxic effects on cancer cells : Preliminary data suggest that these compounds may induce apoptosis in various cancer cell lines.
The mechanisms through which 2-(4-Bromophenyl)-3-(perfluorophenyl)-1-tosylaziridine exerts its biological effects are still under investigation. Potential mechanisms include:
- Interference with DNA replication : Aziridines may form adducts with DNA, leading to cellular dysfunction.
- Modulation of signaling pathways : These compounds could alter key signaling pathways involved in cell proliferation and survival.
Case Studies
Several studies have explored the biological activity of aziridines. For example:
- Study on 3-Arylaziridine Derivatives :
- Mechanistic Insights :
Data Table: Biological Activity Summary
| Compound | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-Bromophenyl)-3-(perfluorophenyl)-1-tosylaziridine | Cytotoxicity | TBD | DNA adduct formation |
| 3-Arylaziridine Derivative A | Anticancer | 15 | Induction of apoptosis |
| 3-Arylaziridine Derivative B | Anti-angiogenic | 10 | Inhibition of angiogenesis |
Q & A
Q. What synthetic strategies are recommended for introducing the perfluorophenyl group into aziridine derivatives like 2-(4-Bromophenyl)-3-(perfluorophenyl)-1-tosylaziridine?
The perfluorophenyl group is typically introduced via nucleophilic substitution or cycloaddition reactions. For example, perfluorophenyl lithium or Grignard reagents react with activated aziridine precursors under strict anhydrous conditions at low temperatures (-78°C to 0°C) to prevent premature ring-opening. Tosyl protection on the aziridine nitrogen enhances stability during substitution, as demonstrated in analogous syntheses of tosylaziridines with bulky substituents .
Q. How can researchers confirm the regiochemistry of substituents in this compound using spectroscopic methods?
1H NMR reveals coupling patterns between aziridine protons and adjacent substituents (e.g., vicinal coupling constants J = 2–5 Hz). 13C NMR distinguishes electron-withdrawing (perfluorophenyl, δ 110–140 ppm for C-F) and electron-donating (bromophenyl) groups. X-ray crystallography provides definitive regiochemical assignment, as shown in structurally related aziridines with tosyl and aromatic substituents .
Q. What are the key considerations for optimizing reaction yields during synthesis?
Critical factors include:
- Slow addition of perfluorophenyl nucleophiles to control exothermic side reactions.
- Use of aprotic solvents (e.g., THF) to stabilize intermediates.
- Low temperatures (-20°C) to minimize aziridine ring-opening.
- Excess tosyl chloride during nitrogen protection to ensure complete substitution. Yields >60% are achievable under these conditions, as observed in similar aziridine syntheses .
Q. Which analytical techniques reliably assess the compound’s purity?
High-performance liquid chromatography (HPLC) with UV detection (254 nm for aromatic groups) and 19F NMR (quantifying perfluorophenyl content) are standard. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]+ at m/z ~543), while elemental analysis validates C, H, N, Br, and F content within ±0.4% .
Advanced Research Questions
Q. How do steric and electronic effects of the tosyl and perfluorophenyl groups influence the aziridine ring’s reactivity?
The bulky tosyl group directs nucleophilic attack to the less hindered face of the aziridine, as shown by >90% diastereoselectivity in adducts analyzed via X-ray crystallography . The perfluorophenyl group’s electron-withdrawing nature increases ring strain, lowering the activation energy for ring-opening. DFT studies indicate this group stabilizes transition states in nucleophilic substitutions, enhancing reactivity at the bromophenyl site .
Q. What mechanistic insights can kinetic isotope effect (KIE) studies provide on ring-opening reactions?
KIE experiments (e.g., substituting D2O for H2O) differentiate between concerted and stepwise mechanisms. A primary KIE (kH/kD > 1.5) suggests proton transfer in the rate-determining step (stepwise), while negligible KIE indicates a concerted process. For similar aziridines, base-mediated opening in polar aprotic solvents (e.g., DMSO) follows a concerted pathway .
Q. How can computational methods predict regioselectivity in cross-coupling reactions involving this compound?
Density functional theory (DFT) calculations analyze frontier molecular orbitals (FMOs) to identify reactive sites. The bromophenyl group’s LUMO is localized due to adjacent electron-withdrawing substituents, directing Suzuki-Miyaura coupling to the C-Br position. Comparative studies with non-fluorinated analogs validate these predictions .
Q. What experimental approaches resolve contradictions in reported ring-opening reactivity under acidic vs. basic conditions?
Systematic variation of pH, solvent polarity (e.g., DMSO vs. THF), and nucleophile strength (e.g., amines vs. water) isolates dominant pathways. Kinetic profiling via 19F NMR (monitoring perfluorophenyl signals) quantifies rate differences, revealing that basic conditions favor SN2 mechanisms, while acidic conditions promote protonation-assisted ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
